molecular formula C9H16N2O3S B2454318 5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034377-70-1

5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No. B2454318
CAS RN: 2034377-70-1
M. Wt: 232.3
InChI Key: CKZHKPCMZZJQMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It might include the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It might include the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is part of a class of compounds that have been studied for their chemical synthesis pathways and molecular structures. For instance, Gilchrist et al. (1997) explored the azabicycloheptanes derivatives prepared from pyrrole, focusing on their chemical synthesis via substitution, catalytic hydrogenation, and cyclisation processes (Gilchrist, Lemos, & Ottaway, 1997). Similarly, Armstrong et al. (2009) investigated constrained beta-proline analogues in organocatalytic aldol reactions, revealing the influence of acid geometry on catalytic potential and selectivity (Armstrong, Bhonoah, & White, 2009).

Synthesis and Biological Activity

The synthesis and potential biological activity of azabicycloheptane analogues have been a subject of research. For example, Wu et al. (2016) synthesized novel and conformationally constrained bridged amino acids as compact modules for drug discovery, highlighting the importance of structural rigidity and three-dimensional conformation for the optimization of drug candidates (Wu et al., 2016).

Pharmacological Applications

Research on azabicycloheptane derivatives also extends to pharmacological applications. Slowinski et al. (2010) synthesized new azabicycloheptane derivatives with a focus on their affinity at α7 nicotinic receptors, demonstrating the potential for developing selective ligands for specific receptor subtypes (Slowinski et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit inhibitory activity against egfr wt, egfr l858r, and vegfr-2 . These targets play crucial roles in cell signaling pathways, particularly those involved in cell proliferation and survival.

Mode of Action

It is suggested that it may act by blocking central cholinergic receptors, thus balancing cholinergic and dopaminergic activity in the basal ganglia . This balance is crucial for normal motor function and could potentially be exploited for therapeutic purposes.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of EGFR can disrupt the MAPK signaling pathway, leading to decreased cell proliferation . Additionally, the compound has been found to decrease Bcl-2 protein and activate pro-apoptotic genes Bax and P53, suggesting involvement in the apoptosis pathway .

Pharmacokinetics

In silico admet prediction for a similar compound indicated that it obeys the lipinski rule of five and the veber rule, with no pains alarms and moderately soluble properties . These properties suggest good bioavailability, but further studies are needed to confirm this.

Result of Action

The compound has been found to exhibit anti-proliferative activity and induce apoptosis in vitro . It has shown significant inhibitory effects against several human cancer cell lines, with more sensitivity to MCF-7 . Furthermore, it has been observed to arrest and inhibit the growth of MCF-7 cells in the S phase .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound. It might include the compound’s toxicity, flammability, and environmental impact .

Future Directions

This involves speculating on potential areas of future research or application for the compound. It might include new synthetic methods, novel applications, or further studies into the compound’s properties .

properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S/c12-15(13,10-3-1-2-4-10)11-6-9-5-8(11)7-14-9/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZHKPCMZZJQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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